molecular formula C22H24N4O3S2 B2823579 N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1049376-04-6

N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2823579
CAS No.: 1049376-04-6
M. Wt: 456.58
InChI Key: ZJDYZSSLVZXBMT-UHFFFAOYSA-N
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Description

N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds with Analgesic and Anti-inflammatory Activities

One study outlines the synthesis of novel heterocyclic compounds derived from this chemical scaffold, demonstrating significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high inhibitory activity on COX-2 selectivity, which suggests potential applications in developing new anti-inflammatory drugs with fewer side effects associated with COX-1 inhibition (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Another research avenue explores the antimicrobial potential of fluoroquinolone-based 4-thiazolidinones synthesized from a lead molecule, demonstrating activity against various bacterial and fungal strains. This highlights the chemical's role in creating new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Patel & Patel, 2010).

Development of Biological Active Agents

Further research includes the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties, indicating applications in synthesizing compounds with enhanced antimicrobial, antilipase, and antiurease activities. Such studies underscore the versatility of this chemical backbone in generating new therapeutic agents (Başoğlu et al., 2013).

Radiotracer Development for D3 Receptor Imaging

Moreover, the compound has been used in synthesizing radiolabeled derivatives, such as FAUC346, for potential application in D3 receptor imaging with positron emission tomography (PET), highlighting its role in advancing diagnostic imaging techniques (Kuhnast et al., 2006).

Targeting Bacterial Persisters

Another significant application involves the development of compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This approach offers a novel strategy in combating bacterial persistence, a key challenge in treating chronic infections (Kim et al., 2011).

Properties

IUPAC Name

N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-29-18-7-5-17(6-8-18)25-10-12-26(13-11-25)20(27)9-4-16-15-31-22(23-16)24-21(28)19-3-2-14-30-19/h2-3,5-8,14-15H,4,9-13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDYZSSLVZXBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.